

# In-Depth Technical Guide: 6-Ethoxy-2,3-dihydro-1H-inden-1-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B133475

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available technical information for the chemical compound **6-Ethoxy-2,3-dihydro-1H-inden-1-one**. While this specific molecule is identified in chemical databases, detailed experimental data, and in-depth biological studies appear to be limited in publicly accessible literature. This guide presents the confirmed chemical identifiers and contextual information based on the broader class of indanone derivatives.

## Chemical Identification

A crucial first step in any chemical research is the accurate identification of the molecule of interest. The standardized nomenclature and registry numbers for **6-Ethoxy-2,3-dihydro-1H-inden-1-one** are as follows:

Identifier	Value
IUPAC Name	6-Ethoxy-2,3-dihydro-1H-inden-1-one
CAS Number	142888-69-5
Synonyms	6-Ethoxy-1-indanone, 6-Ethoxy-indan-1-one

## Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of **6-Ethoxy-2,3-dihydro-1H-inden-1-one** are not readily available. However, computational predictions can provide valuable estimates for researchers.

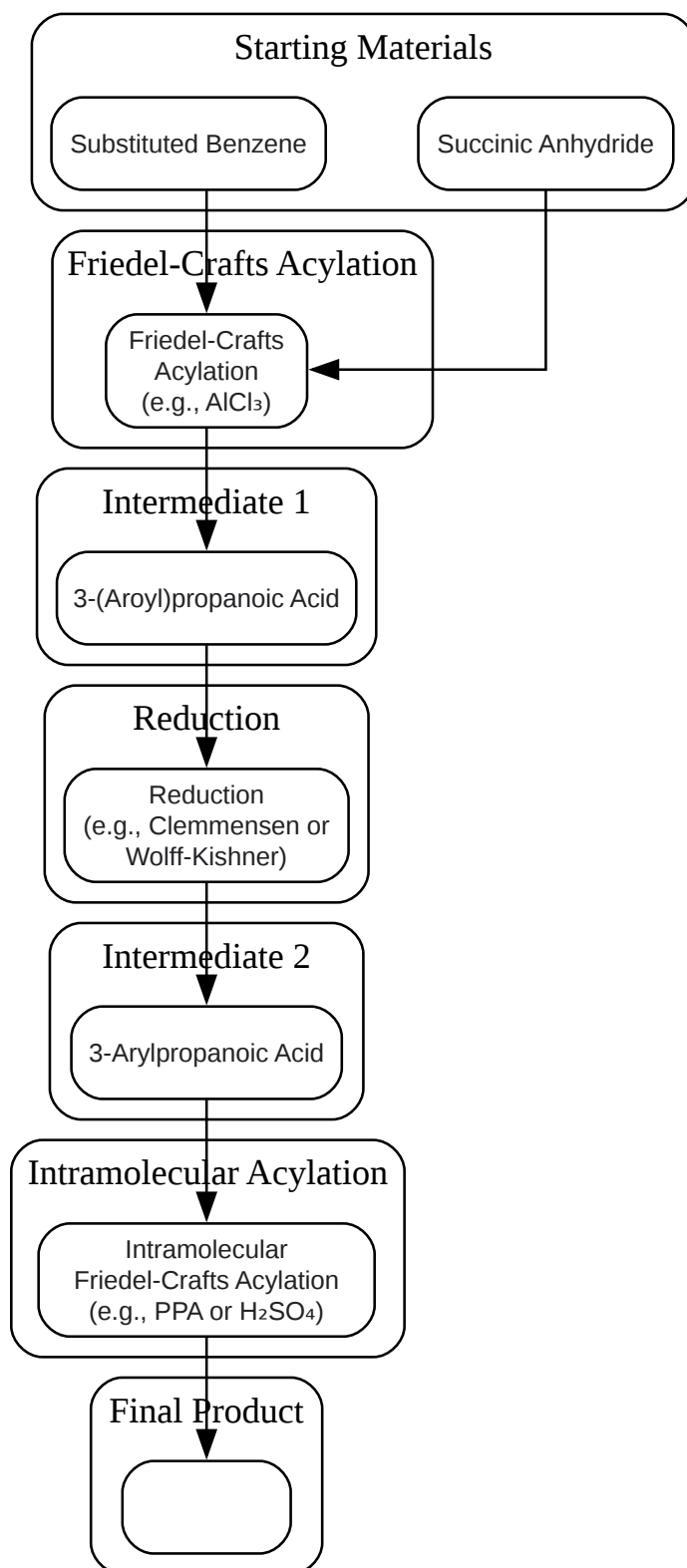
Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	176.21 g/mol
Boiling Point	Data not available
Melting Point	Data not available
Solubility	Data not available

## Synthesis Strategies for Indanone Derivatives

While a specific, detailed experimental protocol for the synthesis of **6-Ethoxy-2,3-dihydro-1H-inden-1-one** was not found in the reviewed literature, the synthesis of the indanone core is well-established. The general approaches can be adapted for the synthesis of specific derivatives.

### General Synthetic Workflow

A common and versatile method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This process is outlined in the workflow diagram below.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis of 1-indanone derivatives.

### Experimental Considerations:

For the synthesis of **6-Ethoxy-2,3-dihydro-1H-inden-1-one**, the starting material would likely be phenetole (ethoxybenzene). The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized to achieve the desired product with good yield and purity.

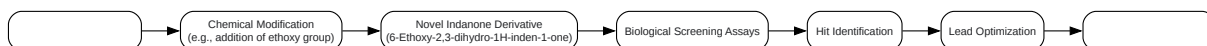
## Biological Activity and Therapeutic Potential of Indanones

The indanone scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. While no specific biological data for **6-Ethoxy-2,3-dihydro-1H-inden-1-one** has been identified, the broader class of indanones has been investigated for a range of therapeutic applications.

### Potential Areas of Investigation:

- **Neurodegenerative Diseases:** Certain indanone derivatives have shown promise in the context of Alzheimer's and Parkinson's diseases.
- **Oncology:** The structural motif of indanones has been incorporated into molecules with anticancer properties.
- **Antimicrobial Agents:** Some indanone-containing compounds have demonstrated antibacterial and antifungal activities.

The logical relationship for exploring the therapeutic potential of a novel indanone derivative is depicted below.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for indanone derivatives.

## Conclusion and Future Directions

**6-Ethoxy-2,3-dihydro-1H-inden-1-one** is a chemically defined entity with a known IUPAC name and CAS number. However, there is a notable lack of detailed, publicly available research on its synthesis, physicochemical properties, and biological activity.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The established biological relevance of the indanone scaffold suggests that **6-Ethoxy-2,3-dihydro-1H-inden-1-one** could be a valuable candidate for further investigation. Future research should focus on:

- Development of a robust and scalable synthetic route.
- Comprehensive characterization of its physicochemical properties.
- Screening for biological activity in various therapeutic areas.

The information provided in this guide serves as a foundational resource for initiating such research endeavors.

- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Ethoxy-2,3-dihydro-1H-inden-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133475#6-ethoxy-2-3-dihydro-1h-inden-1-one-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b133475#6-ethoxy-2-3-dihydro-1h-inden-1-one-iupac-name-and-cas-number)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)